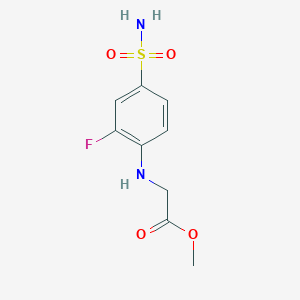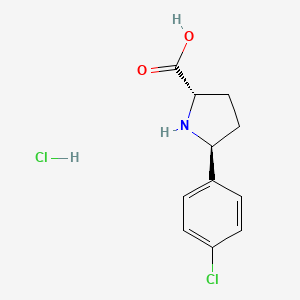
Methyl (2-fluoro-4-sulfamoylphenyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-fluoro-4-sulfamoylphenyl)glycinate is an organic compound with the molecular formula C9H11FN2O4S and a molecular weight of 262.26 g/mol . This compound is characterized by the presence of a fluorine atom, a sulfamoyl group, and a glycinate moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Methyl (2-fluoro-4-sulfamoylphenyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitrophenol and glycine.
Reaction Steps:
Análisis De Reacciones Químicas
Methyl (2-fluoro-4-sulfamoylphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl (2-fluoro-4-sulfamoylphenyl)glycinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl (2-fluoro-4-sulfamoylphenyl)glycinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Comparación Con Compuestos Similares
Methyl (2-fluoro-4-sulfamoylphenyl)glycinate can be compared with other similar compounds such as:
Methyl Glycidate: Both compounds contain a glycinate moiety, but Methyl Glycidate lacks the fluorine and sulfamoyl groups.
BMK Glycidates: These compounds are also glycidic esters but differ in their structural features and applications.
Methyl (2-fluoro-4-nitrophenyl)glycinate: This compound is a precursor in the synthesis of this compound and lacks the sulfamoyl group.
This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11FN2O4S |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
methyl 2-(2-fluoro-4-sulfamoylanilino)acetate |
InChI |
InChI=1S/C9H11FN2O4S/c1-16-9(13)5-12-8-3-2-6(4-7(8)10)17(11,14)15/h2-4,12H,5H2,1H3,(H2,11,14,15) |
Clave InChI |
DFBRBULNHXSXSQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC1=C(C=C(C=C1)S(=O)(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15300134.png)
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)






![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
amine](/img/structure/B15300194.png)

![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)

